4-((4-Bromobenzyl)thio)quinazoline
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Overview
Description
4-((4-Bromobenzyl)thio)quinazoline is a chemical compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromobenzyl)thio)quinazoline typically involves the reaction of quinazoline derivatives with 4-bromobenzylthiol. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the quinazoline ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromobenzyl)thio)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF), potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-((4-Bromobenzyl)thio)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzyl)thio)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By blocking this receptor, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-Anilinoquinazoline: Known for its potent inhibition of EGFR tyrosine kinase and used as an anti-cancer agent.
4-Thiosemicarbazide Quinazolines: Exhibits anti-cancer activities and is used in the treatment of various cancers.
4,6,7-Substituted Quinazoline Derivatives: Designed for their antiproliferative activities against human cancer cell lines.
Uniqueness
This structural modification allows for more targeted interactions with molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSOAOPDZYNZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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